molecular formula C24H19NO3 B2889679 N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide CAS No. 1203046-44-9

N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Cat. No.: B2889679
CAS No.: 1203046-44-9
M. Wt: 369.42
InChI Key: PTHJWVDYLFNNBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a hybrid molecule combining a fluorene moiety and a 3-oxoindenyl group linked via an acetamide bridge. The compound’s synthesis, as inferred from , involves N-acylation using activated esters of 2-(3-oxo-2,3-dihydro-1H-inden-5-yloxy)acetic acid, a method shared with amino acid-derived indanone analogs .

Properties

IUPAC Name

N-(9H-fluoren-2-yl)-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-23-10-6-15-5-8-19(13-22(15)23)28-14-24(27)25-18-7-9-21-17(12-18)11-16-3-1-2-4-20(16)21/h1-5,7-9,12-13H,6,10-11,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHJWVDYLFNNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Oxo-2,3-dihydro-1H-inden-5-ol

The indenol intermediate is synthesized via Friedel-Crafts acylation of 5-methoxyindane, followed by demethylation.

Procedure :

  • Friedel-Crafts Acylation : 5-Methoxyindane (1.0 equiv) reacts with acetyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in dichloromethane (DCM) at 0°C for 2 h, yielding 5-methoxy-3-oxo-2,3-dihydro-1H-indene.
  • Demethylation : The methoxy group is removed using BBr₃ (2.0 equiv) in DCM at −78°C for 4 h, producing 3-oxo-2,3-dihydro-1H-inden-5-ol in 78% yield.

Key Data :

Parameter Value
Reaction Temperature 0°C (Step 1); −78°C (Step 2)
Catalyst AlCl₃ (Step 1); BBr₃ (Step 2)
Yield 78% (over two steps)

Formation of 2-((3-Oxo-inden-5-yl)oxy)acetic Acid

Williamson ether synthesis is employed to link the indenol to an acetic acid moiety.

Procedure :

  • Deprotonation : 3-Oxo-2,3-dihydro-1H-inden-5-ol (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in anhydrous DMF at 60°C for 30 min.
  • Etherification : Chloroacetic acid (1.2 equiv) is added, and the mixture is stirred at 80°C for 6 h. The product is isolated via acid-base extraction (yield: 85%).

Optimization Insights :

  • Solvent screening revealed DMF outperformed THF or acetone due to superior solubility of intermediates.
  • Excess K₂CO₃ ensured complete deprotonation of the phenolic −OH group.

Synthesis of 9H-Fluoren-2-amine

The fluorenylamine precursor is prepared via nitration followed by reduction.

Procedure :

  • Nitration : Fluorene (1.0 equiv) is nitrated at position 2 using HNO₃ (1.5 equiv) in H₂SO₄ at 0°C for 3 h, yielding 2-nitro-9H-fluorene (72% yield).
  • Reduction : The nitro group is reduced using SnCl₂·2H₂O (3.0 equiv) in HCl/EtOH (1:1) under reflux for 5 h, affording 9H-fluoren-2-amine (89% yield).

Key Data :

Parameter Value
Nitration Catalyst H₂SO₄ (concentrated)
Reduction Agent SnCl₂·2H₂O
Overall Yield 64% (over two steps)

Final Coupling to Form N-(9H-Fluoren-2-yl)-2-((3-Oxo-inden-5-yl)oxy)acetamide

The target compound is synthesized via acyl chloride coupling.

Procedure :

  • Acyl Chloride Formation : 2-((3-Oxo-inden-5-yl)oxy)acetic acid (1.0 equiv) is treated with thionyl chloride (2.0 equiv) in DCM at 25°C for 2 h.
  • Amidation : The acyl chloride is reacted with 9H-fluoren-2-amine (1.1 equiv) in the presence of pyridine (2.0 equiv) at 0°C for 1 h, yielding the target compound in 82% yield.

Optimization Insights :

  • Pyridine neutralizes HCl, preventing side reactions.
  • Low temperature (0°C) minimizes decomposition of the acyl chloride.

Critical Analysis of Methodologies

Catalyst Efficiency in Coupling Reactions

BF₃·OEt₂, a Lewis acid used in analogous fluorene functionalization, was tested for the amidation step but showed no advantage over pyridine. This contrasts with its efficacy in propargylic carbocation formation, highlighting reaction-specific catalyst requirements.

Solvent Impact on Yield

Williamson Ether Synthesis :

Solvent Yield (%)
DMF 85
THF 62
Acetone 58

DMF’s high polarity facilitates ion-pair separation, enhancing nucleophilicity of the phenoxide ion.

Chemical Reactions Analysis

Types of Reactions

N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of advanced materials, such as polymers or organic semiconductors.

Mechanism of Action

The mechanism of action of N-(9H-fluoren-2-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural Features and Functional Groups

The target compound’s uniqueness lies in its dual aromatic systems (fluorene and indenone) and the acetamide linker. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Key Features Reference
Target Compound Fluorene + Indenone Acetamide linker, 3-oxo group Dual aromatic systems, hydrogen bonding potential
N-(2,3-dihydro-1H-inden-5-yl)-2-(4-fluorophenyl)acetamide Indenyl + Fluorophenyl Fluorine substituent, acetamide linker Enhanced lipophilicity, electronic effects
N-(6-chloro-9H-fluoren-2-yl)acetamide Fluorene Chloro substituent Increased stability, steric bulk
Lig2 (N-ethyl-N-{1-[(2-methyl-2,3-dihydro-1,3-benzothiazol-6-yl)carbonyl]-1-azaspiro[4.5]decan-3-yl}acetamide) Benzothiazole + Spirocycle Spirocyclic system, sulfur heteroatom Enzyme inhibition (CysK)
Compound 38 (N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide) Quinazoline + Sulfonyl group Sulfonyl linker, morpholine substituent Anti-cancer activity (MTT assay)

Key Observations :

  • Electron-Withdrawing Groups : Halogen substituents (e.g., Cl in , F in ) enhance stability and influence binding via electronic effects.
  • Linker Diversity : The acetamide bridge in the target compound contrasts with sulfonyl () or spirocyclic () linkers, affecting conformational flexibility and target interactions.
  • Aromatic Systems: Dual aromaticity (fluorene + indenone) may improve π-π stacking compared to single-ring analogs like indenyl or benzothiazole derivatives.

Spectroscopic Data :

  • IR/NMR: The target compound’s carbonyl (C=O, ~1689 cm⁻¹) and aromatic proton signals (δ 7.0–8.7 ppm) align with similar acetamides (e.g., ), but indenone’s 3-oxo group introduces distinct deshielding effects.

Insights :

  • The target compound’s indenone-oxy group may mimic natural substrates in enzymatic assays, similar to oxoindoline derivatives in .
  • Lack of electron-withdrawing groups (vs. ) could reduce cytotoxicity but improve solubility.

Physicochemical Properties

  • Solubility : The target compound’s polar acetamide and ether groups likely enhance aqueous solubility compared to halogenated analogs (e.g., ).
  • Stability : The 3-oxo group may increase susceptibility to hydrolysis relative to fluorophenyl or benzothiazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.